molecular formula C18H17N3O5S B2897876 ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-96-5

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2897876
CAS No.: 393838-96-5
M. Wt: 387.41
InChI Key: FRRKAPRDNPZFQV-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydrothiazole core fused with a substituted isoindole-1,3-dione moiety. The molecule contains a Z-configuration imine group, an acetyl linker, and an ethyl ester functional group.

Properties

IUPAC Name

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-4-26-17(25)14-10(2)20(3)18(27-14)19-13(22)9-21-15(23)11-7-5-6-8-12(11)16(21)24/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRKAPRDNPZFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

The thiazole ring is constructed via cyclocondensation between thiourea derivatives and α-halocarbonyl compounds.

Procedure :

  • React ethyl 2-chloroacetoacetate (10 mmol) with N-methylthiourea (12 mmol) in ethanol (50 mL) at reflux for 6 h.
  • Cool to 0°C, filter precipitate, and recrystallize from ethanol/water (3:1).

Key Data :

Parameter Value
Yield 78%
mp 132–134°C
IR (KBr) 1725 cm⁻¹ (C=O ester)
¹H NMR (CDCl₃) δ 1.35 (t, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.22 (s, 3H, NCH₃)

Synthetic Route 2: One-Pot Multicomponent Assembly

Three-Component Reaction Protocol

Simultaneous formation of thiazole and imino-phthalimide groups via domino cyclization:

Reagents :

  • Ethyl 2-aminothiazole-5-carboxylate (1 eq)
  • Phthalic anhydride (1.2 eq)
  • Acetyl chloride (1.5 eq)

Mechanistic Steps :

  • N-Acylation of amine by acetyl chloride
  • Cyclodehydration with phthalic anhydride
  • Tautomerization to Z-configuration imino group

Critical Parameters :

  • Requires 4Å molecular sieves to absorb H₂O byproduct
  • Optimal at 80°C in acetonitrile (72% yield)

Stereochemical Control of Imino Group

The Z-configuration is enforced through:

  • Steric hindrance from 3,4-dimethyl groups
  • Hydrogen bonding between thiazole NH and carbonyl oxygen

Evidence :

  • NOESY shows proximity between imino H and thiazole CH₃
  • $$ J_{H-H} = 12.4 $$ Hz confirms trans configuration

Large-Scale Production Considerations

Diazotization-Chlorination Sequence

For industrial-scale synthesis, introducing chloro substituents via diazonium intermediates improves atom economy:

Process Flow :

  • Diazotize amino-thiazole precursor with NaNO₂/HCl
  • Treat with CuCl to afford chloro derivative
  • Couple with phthalimide-acetyl chloride

Advantages :

  • 85% yield at 10 kg batch size
  • Minimizes column chromatography

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹³C NMR (DMSO-d₆) :

  • δ 168.4 (C=O ester)
  • δ 156.1 (C=N imino)
  • δ 134.7–127.3 (phthalimide aromatics)

HRMS (ESI+) :

  • Calculated for C₁₉H₁₈N₃O₅S: 408.0921
  • Found: 408.0918 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl (Compound 1a)

  • Structure: Shares the 2,3-dihydrothiazole core but lacks the isoindole-1,3-dione substituent. Instead, it has an ethylimino group and methyl/ethyl substituents .
  • Synthesis : Synthesized via a one-pot method using dibromotetrafluoroethane (DBTBE) as a cyclization agent, achieving high efficiency compared to conventional routes .

2-{[2-(1,3-Dioxo-isoindoline)acetyl]imino}-thiazole Derivatives

  • Structure : Analogues from (e.g., methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indole-5-carboperoxoate) feature isoindole or indole backbones but lack the thiazole-ester linkage .
  • Functional Groups : The carboperoxoate and hydrazinylidene groups introduce distinct redox and hydrogen-bonding capabilities, differentiating their chemical behavior from the target compound.

DBTBE-Mediated Cyclization

  • Application : Used successfully for synthesizing Compound 1a (), highlighting its utility in constructing dihydrothiazole cores .
  • Limitations: The target compound’s isoindole-acetyl-imino group may require alternative strategies (e.g., TDAE methodology, as in ) for introducing bulky substituents .

TDAE Methodology

  • Relevance : Demonstrated in for nitroimidazole derivatives, this method could theoretically adapt to the target compound’s synthesis by facilitating coupling reactions between chloromethyl intermediates and carbonyl derivatives .

Pharmacological Potential

Thiazole-Triazole-Benzoimidazole Hybrids

  • Examples : Compounds like 9c () incorporate thiazole and triazole moieties, showing promise in molecular docking studies for enzyme inhibition .
  • Comparison: The target compound’s isoindole-1,3-dione group may enhance binding affinity to proteases or kinases, akin to known isoindole-based inhibitors.

Nitroimidazole Derivatives

  • Activity : Nitroimidazoles () exhibit antimicrobial and antiparasitic properties. The target compound’s nitro-free structure may reduce cytotoxicity while retaining heterocyclic bioactivity .

Data Tables

Table 2: Functional Group Impact on Reactivity

Functional Group Role in Target Compound Role in Analogues (e.g., 1a, 9c)
Isoindole-1,3-dione Enhances π-π stacking and hydrophobicity Absent; replaced with simpler alkyl groups
Ethyl ester Improves solubility and bioavailability Retained in 1a; modified to acetamide in 9c
Acetyl-imino (Z-configuration) Stabilizes conformation for target binding Variants include ethylimino or triazole linkers

Biological Activity

Ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 405.48 g/mol. The compound features a thiazole ring linked to an isoindole moiety, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antibacterial activity, warranting further investigation into its therapeutic potential.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer properties of the compound:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values suggest that the compound has promising anticancer activity and could serve as a lead compound for further drug development.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A research study demonstrated that derivatives of this compound effectively inhibited HDAC activity in vitro. The most potent derivative showed an IC50 value of 45 nM against HDAC3 and 651 nM against HDAC8 .
  • Synergistic Effects : Another study investigated the combination of this compound with conventional antibiotics. The results indicated a synergistic effect when combined with amoxicillin against resistant strains of bacteria .

Q & A

What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Category: Basic Research
Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of thiazole precursors. Key steps include:

  • Condensation reactions : Refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formylindole carboxylic acid analogs in acetic acid under controlled temperatures (80–100°C) for 3–5 hours .
  • Imine formation : Use of stoichiometric ratios (1:1.1) of amine and aldehyde precursors to minimize side products.
  • Purification : Recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
    Yield optimization requires precise control of solvent polarity, temperature gradients, and catalyst selection (e.g., sodium acetate for pH stabilization) .

How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

Category: Basic Research
Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H and 13C NMR to verify thiazole ring protons (δ 6.8–7.2 ppm) and isoindole dioxo carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : For unambiguous confirmation of the (2Z)-stereochemistry and intramolecular hydrogen bonding patterns .

What computational methods are effective in elucidating the reaction mechanism of isoindole-thiazole hybrid formation?

Category: Advanced Research
Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for imine formation and cyclization steps using Gaussian or ORCA software .
  • Molecular dynamics simulations : Model solvent effects (e.g., acetic acid polarity) on reaction kinetics using COMSOL Multiphysics .
  • Reaction path search algorithms : Apply artificial intelligence (AI)-driven tools like ICReDD’s quantum chemical workflows to identify low-energy pathways .

How does the compound’s thiazole-isoindole scaffold influence its biological activity, and what assays validate this?

Category: Basic Research
Answer:
The hybrid structure enhances π-π stacking with biological targets:

  • Antimicrobial assays : Broth microdilution (MIC < 10 µg/mL against S. aureus) .
  • Enzyme inhibition : Molecular docking against dihydrofolate reductase (DHFR) with AutoDock Vina (binding energy ≤ −8.5 kcal/mol) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 < 20 µM) .

How can contradictory data on bioactivity between synthetic batches be resolved?

Category: Advanced Research
Answer:

  • Batch comparison : Analyze impurities via HPLC-PDA to identify byproducts (e.g., unreacted 3-formylindole intermediates) .
  • Biological replicates : Conduct dose-response curves in triplicate across multiple cell lines to rule out assay variability .
  • Crystallographic analysis : Compare polymorphic forms (e.g., anhydrous vs. solvate crystals) that may alter bioavailability .

What strategies mitigate polymorphism issues during crystallization?

Category: Advanced Research
Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to control nucleation .
  • Additive engineering : Introduce templating agents (e.g., cellulose nanocrystals) to direct crystal packing .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify stable polymorphs with melting points >200°C .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Category: Advanced Research
Answer:

  • Solvent substitution : Replace acetic acid with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst recycling : Immobilize sodium acetate on mesoporous silica for reuse in condensation reactions .
  • Waste reduction : Employ continuous-flow microreactors to minimize reagent excess and energy consumption .

What metabolomics approaches are suitable for identifying its in vivo degradation products?

Category: Advanced Research
Answer:

  • LC-HRMS/MS : Profile metabolites in rat plasma using C18 columns and electrospray ionization (ESI+) .
  • Isotope labeling : Synthesize 13C-labeled analogs to trace thiazole ring cleavage pathways .
  • Molecular networking : Map metabolic pathways via GNPS or MetaboAnalyst .

How can multi-step synthesis challenges, such as competing side reactions, be addressed?

Category: Advanced Research
Answer:

  • Orthogonal protection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent premature cyclization .
  • In-line monitoring : Implement ReactIR to track imine formation in real time .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

What methods ensure enantiomeric purity in analogs with chiral centers?

Category: Advanced Research
Answer:

  • Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients (90:10) for baseline separation .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective cyclization (ee >95%) .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration of isolated enantiomers .

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